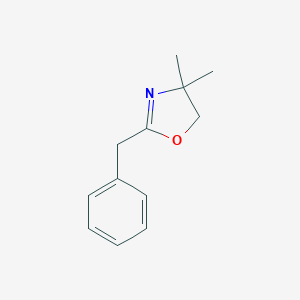

2-Benzyl-4,4-dimethyl-2-oxazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2)9-14-11(13-12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBCTHQIXXYBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166155 | |

| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-08-0 | |

| Record name | 2-Benzyl-4,4-dimethyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-2-phenylmethyl-2-oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1569-08-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-DIMETHYL-2-PHENYLMETHYL-2-OXAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7J28W8W2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Benzyl-4,4-dimethyl-2-oxazoline from Phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-benzyl-4,4-dimethyl-2-oxazoline, a heterocyclic compound with applications in asymmetric catalysis, as a protecting group for carboxylic acids, and as a monomer for polymer synthesis.[1] The primary synthetic route discussed herein involves the reaction of phenylacetic acid with 2-amino-2-methyl-1-propanol. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this compound.

Introduction to 2-Oxazoline Synthesis

2-Oxazolines are a class of five-membered heterocyclic compounds that are of significant interest in various fields of chemistry, including medicinal chemistry and materials science.[2][3] Their synthesis is well-established, with the most common method being the cyclization of a 2-amino alcohol with a carboxylic acid or its derivative.[1][2] This reaction proceeds through the formation of a β-hydroxy amide intermediate, which subsequently undergoes cyclodehydration to yield the 2-oxazoline ring.[2]

The synthesis of this compound specifically utilizes phenylacetic acid as the carboxylic acid precursor and 2-amino-2-methyl-1-propanol as the 2-amino alcohol. The benzyl group at the 2-position and the two methyl groups at the 4-position of the oxazoline ring are derived from these starting materials, respectively.

General Reaction Pathway

The overall transformation involves the condensation of phenylacetic acid with 2-amino-2-methyl-1-propanol to form an N-(1-hydroxy-2-methylpropan-2-yl)-2-phenylacetamide intermediate. This intermediate is then cyclized, typically under dehydrating conditions, to afford the final product, this compound, with the elimination of water.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

Several methods can be employed for the synthesis of 2-oxazolines from carboxylic acids. The choice of method often depends on the desired scale, the required purity, and the available reagents. Below are two detailed protocols for the synthesis of this compound.

Method 1: Two-Step Synthesis via Acyl Chloride

This classic and robust method involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with the amino alcohol.

Experimental Workflow:

Caption: Workflow for the two-step synthesis of this compound.

Protocol:

-

Activation of Phenylacetic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetic acid in a suitable anhydrous solvent such as dichloromethane or toluene. Thionyl chloride (SOCl₂) is commonly used to generate the acid chloride in situ.[1][4] Add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the solution at room temperature. The reaction mixture is then typically heated to reflux for 1-2 hours to ensure complete conversion to phenylacetyl chloride. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride and the potential ring-opening of the oxazoline product.[1][4]

-

Reaction with 2-Amino-2-methyl-1-propanol: In a separate flask, dissolve 2-amino-2-methyl-1-propanol in an anhydrous solvent. Cool the solution in an ice bath. The previously prepared phenylacetyl chloride solution is then added dropwise to the amino alcohol solution with vigorous stirring. An excess of the amino alcohol or the addition of a non-nucleophilic base (e.g., triethylamine) can be used to neutralize the HCl generated during the reaction.

-

Cyclization: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux to promote the cyclization of the intermediate N-(1-hydroxy-2-methylpropan-2-yl)-2-phenylacetamide to the desired 2-oxazoline. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with water and brine to remove any remaining salts and water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Method 2: One-Pot Synthesis with a Dehydrating Agent

One-pot procedures offer a more streamlined approach by combining the reactants and a coupling or dehydrating agent in a single reaction vessel. Triflic acid (TfOH) has been reported as an effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides and can be adapted for the one-pot synthesis of 2-oxazolines from carboxylic acids and amino alcohols.[5]

Experimental Workflow:

Caption: Workflow for the one-pot synthesis of this compound.

Protocol:

-

Reaction Setup: To a solution of phenylacetic acid in a suitable solvent (e.g., toluene or chlorobenzene), add 2-amino-2-methyl-1-propanol.

-

Addition of Dehydrating Agent: Add a catalytic amount of triflic acid (TfOH) to the reaction mixture. This acid promotes the dehydrative cyclization.[5]

-

Reaction and Cyclization: Heat the reaction mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction is monitored by TLC until the starting materials are consumed.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or distillation.

Quantitative Data and Reaction Parameters

The following table summarizes typical reaction parameters and expected outcomes based on general procedures for oxazoline synthesis. Note that specific yields may vary depending on the exact conditions and scale of the reaction.

| Parameter | Method 1: Acyl Chloride Route | Method 2: One-Pot Dehydration |

| Reagents | Phenylacetic acid, SOCl₂, 2-amino-2-methyl-1-propanol | Phenylacetic acid, 2-amino-2-methyl-1-propanol, TfOH (cat.) |

| Solvent | Anhydrous Dichloromethane, Toluene | Toluene, Chlorobenzene |

| Reaction Temperature | 0 °C to reflux | Reflux |

| Reaction Time | 4 - 12 hours | 6 - 24 hours |

| Purification | Column Chromatography, Distillation | Column Chromatography, Distillation |

| Reported Yields (General) | Good to excellent (ca. 70-90%)[6] | Moderate to good |

Safety Considerations

-

Thionyl chloride (SOCl₂) is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Triflic acid (TfOH) is a strong, corrosive acid. Handle with care and appropriate PPE.

-

Organic solvents are flammable. Ensure all heating is done using appropriate heating mantles and that no open flames are present.

-

Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) when using anhydrous conditions.

This guide provides a comprehensive overview of the synthesis of this compound from phenylacetic acid. Researchers should adapt these protocols as needed and perform appropriate characterization (e.g., NMR, IR, Mass Spectrometry) to confirm the identity and purity of the final product.

References

An In-depth Technical Guide to 2-Benzyl-4,4-dimethyl-2-oxazoline: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-4,4-dimethyl-2-oxazoline is a versatile heterocyclic compound that serves as a crucial building block and directing group in modern organic synthesis. Its unique structural features make it an important tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on experimental details and mechanistic insights relevant to research and development.

Chemical Structure and Properties

This compound possesses a core 2-oxazoline ring substituted with a benzyl group at the 2-position and two methyl groups at the 4-position. The oxazoline moiety acts as a powerful ortho-directing group in metallation reactions and can also serve as a chiral auxiliary or a ligand for asymmetric catalysis.

Chemical Structure

Caption: 2D structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO | [1] |

| Molecular Weight | 189.26 g/mol | [1] |

| CAS Number | 1569-08-0 | [1] |

| Boiling Point | 270.2 °C at 760 mmHg | |

| Flash Point | 89.3 °C | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available in common solvents |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 60 MHz) | δ 7.22 (s, 5H, Ar-H), 3.79 (s, 2H, Ar-CH₂), 3.52 (s, 2H, O-CH₂), 1.20 (s, 6H, 2xCH₃)[2] |

| ¹³C NMR | Data not available |

| Infrared (IR) | 1665 cm⁻¹ (C=N stretch)[2] |

| Mass Spectrometry (MS) | Fragmentation of the molecular ion is expected, consistent with related 2-arene-2-oxazolines. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-substituted-2-oxazolines involves the cyclization of a nitrile with an amino alcohol, often catalyzed by a Lewis acid such as zinc chloride.[3]

Reaction: Phenylacetonitrile + 2-Amino-2-methyl-1-propanol → this compound

Materials:

-

Phenylacetonitrile

-

2-Amino-2-methyl-1-propanol

-

Anhydrous Zinc Chloride (ZnCl₂)

-

High-boiling aromatic solvent (e.g., chlorobenzene or toluene)[3]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aromatic solvent, phenylacetonitrile, and 2-amino-2-methyl-1-propanol.

-

Add a catalytic amount of anhydrous zinc chloride to the mixture.[3]

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an aqueous solution of a chelating agent (e.g., EDTA) or a mild base to remove the zinc catalyst.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The expected ¹H NMR and IR data are provided in the spectroscopic data table.

Applications in Organic Synthesis

Ortho-Directing Group in Lithiation Reactions

The oxazoline group is a powerful directing group for the ortho-lithiation of the attached benzyl ring. This allows for the regioselective introduction of various electrophiles at the position ortho to the benzylic carbon.

Experimental Workflow for Ortho-Lithiation:

Caption: A typical experimental workflow for the ortho-lithiation of this compound.

Mechanism of Ortho-Lithiation:

The ortho-lithiation is believed to proceed through a complex-induced proximity effect, where the lithium atom of the organolithium reagent coordinates to the nitrogen atom of the oxazoline ring. This coordination brings the butyl group in close proximity to the ortho-proton of the benzyl ring, facilitating its abstraction.

Caption: Simplified mechanism of ortho-lithiation directed by the oxazoline group.

Ligand in Asymmetric Catalysis

Chiral oxazoline-containing ligands are widely used in asymmetric catalysis. While this compound itself is achiral, its derivatives with chiral centers on the oxazoline ring or the benzyl group can be effective ligands. For instance, in palladium-catalyzed asymmetric allylic alkylation (AAA), the oxazoline nitrogen coordinates to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

Generalized Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation:

Caption: A simplified catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.

Conclusion

This compound is a valuable synthetic intermediate with a range of applications stemming from the unique properties of the oxazoline ring. Its utility as a directing group for ortho-lithiation provides a reliable method for the regioselective functionalization of aromatic rings. Furthermore, the broader class of oxazoline-containing compounds demonstrates significant potential as ligands in asymmetric catalysis, a field of continuous exploration for this versatile scaffold. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development settings.

References

2-Benzyl-4,4-dimethyl-2-oxazoline CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Benzyl-4,4-dimethyl-2-oxazoline, a heterocyclic compound of interest in synthetic organic chemistry and drug development. This document consolidates available information on its chemical identity, spectral properties, and synthesis. Due to the limited availability of published experimental spectral data for this specific compound, this guide presents expected spectral characteristics based on known data for structurally related compounds and general spectroscopic principles.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1569-08-0 |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.26 g/mol |

| Canonical SMILES | CC1(C)OC(=N1)CC2=CC=CC=C2 |

| InChI Key | YWLGGMVBLJFVLK-UHFFFAOYSA-N |

Spectral Data (Predicted and Comparative)

Predicted ¹H NMR Spectral Data

The expected proton NMR chemical shifts for this compound in CDCl₃ are outlined below. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₂ | 1.2 - 1.4 | Singlet | 6H |

| O-CH₂ | 3.8 - 4.0 | Singlet | 2H |

| Ar-CH₂ | 3.5 - 3.7 | Singlet | 2H |

| Aromatic H | 7.2 - 7.4 | Multiplet | 5H |

Predicted ¹³C NMR Spectral Data

The anticipated carbon-13 NMR chemical shifts are provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C(C H₃)₂ | 28 - 30 |

| C (CH₃)₂ | 67 - 69 |

| O-C H₂ | 78 - 80 |

| Ar-C H₂ | 40 - 42 |

| Aromatic C | 126 - 138 |

| C=N | 165 - 168 |

Comparative Spectral Data for 2-Phenyl-4,4-dimethyl-2-oxazoline

For reference, the following table summarizes the available spectral data for the structurally similar compound, 2-phenyl-4,4-dimethyl-2-oxazoline.

| Spectral Data Type | Key Features |

| ¹H NMR (CDCl₃) | δ 1.34 (s, 6H), 4.05 (s, 2H), 7.3-7.5 (m, 3H), 7.8-8.0 (m, 2H) |

| IR (Neat) | ~1645 cm⁻¹ (C=N stretch) |

| Mass Spectrum (EI) | m/z 175 (M⁺), 105, 77 |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via the reaction of phenylacetonitrile with 2-amino-2-methyl-1-propanol. A general procedure is described below, adapted from established methodologies for oxazoline synthesis.

Materials:

-

Phenylacetonitrile

-

2-Amino-2-methyl-1-propanol

-

Zinc Chloride (ZnCl₂) or another suitable Lewis acid catalyst

-

Toluene or another suitable high-boiling aprotic solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

A mixture of phenylacetonitrile (1.0 equivalent), 2-amino-2-methyl-1-propanol (1.2 equivalents), and a catalytic amount of zinc chloride (0.1 equivalents) in toluene is heated at reflux with a Dean-Stark apparatus to remove water.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Visualizations

Synthesis Workflow

A Comprehensive Technical Overview of 2-Benzyl-4,4-dimethyl-2-oxazoline

This guide provides an in-depth analysis of the chemical properties of 2-Benzyl-4,4-dimethyl-2-oxazoline, a significant compound in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines its fundamental molecular characteristics.

Molecular and Physical Properties

This compound is a heterocyclic compound frequently utilized as a versatile intermediate in the synthesis of more complex molecules. Its structural features make it a valuable building block in various chemical reactions.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO[1] |

| Molecular Weight | 189.26 g/mol [1] |

| CAS Number | 1569-08-0 |

Structural Representation and Data Relationship

The relationship between the compound and its core properties can be visualized as a direct linkage, where the chemical entity is defined by its molecular formula and corresponding molecular weight.

Caption: Chemical properties of this compound.

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through standard analytical techniques in organic chemistry.

1. Mass Spectrometry for Molecular Weight Determination:

-

Objective: To determine the precise molecular mass of the compound.

-

Methodology: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), is employed.

-

A solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer.

-

The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

The molecular weight is determined from the peak corresponding to the molecular ion [M+H]⁺ or other adducts.

-

2. Elemental Analysis for Molecular Formula Determination:

-

Objective: To determine the empirical and molecular formula by quantifying the elemental composition.

-

Methodology: Combustion analysis is the standard method.

-

A precisely weighed sample of the compound is combusted in a furnace with excess oxygen.

-

The combustion products (CO₂, H₂O, N₂) are collected and quantified.

-

The mass percentages of Carbon, Hydrogen, and Nitrogen are calculated.

-

These percentages are used to determine the empirical formula.

-

The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

-

3. Spectroscopic Methods for Structural Confirmation:

-

Objective: To confirm the structure and connectivity of the atoms, which validates the molecular formula.

-

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the hydrogen and carbon framework of the molecule, confirming the presence of the benzyl group, the dimethyl-oxazoline ring, and their connectivity.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=N bond of the oxazoline ring and the aromatic C-H bonds of the benzyl group.

-

This comprehensive approach ensures the accurate and reliable determination of the molecular formula and weight, which are critical for the use of this compound in research and development.

References

Technical Guide: Solubility of 2-Benzyl-4,4-dimethyl-2-oxazoline in Organic Solvents

Introduction and Physicochemical Context

2-Benzyl-4,4-dimethyl-2-oxazoline is a heterocyclic organic compound. The oxazoline ring provides a polar, nitrogen- and oxygen-containing core, while the benzyl and dimethyl groups introduce significant nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen-bonding capabilities of the solvent.

Understanding the solubility of this compound is critical for its application in synthesis, purification, formulation, and various biomedical applications. The general principle of "like dissolves like" provides a preliminary guide:

-

Polar Solvents: The polar oxazoline ring may allow for some solubility in polar solvents.

-

Nonpolar Solvents: The nonpolar benzyl and dimethyl substituents suggest good solubility in nonpolar and weakly polar organic solvents.

-

Protic vs. Aprotic Solvents: The nitrogen atom in the oxazoline ring can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.

Due to the absence of specific data, this document outlines the established methodologies for researchers to determine these solubility parameters accurately.

Solubility of Structurally Related Compounds

To provide context, the table below lists available physical properties for 4,4-dimethyl-2-phenyl-2-oxazoline, a structurally analogous compound. The primary difference is the absence of a methylene (-CH2-) linker between the phenyl ring and the oxazoline core.

| Compound Name | Structure | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes on Solubility |

| This compound | Unavailable | C₁₂H₁₅NO | 189.25[1] | Not Reported | Not Reported | Soluble in Tetrahydrofuran (THF)[1]. |

| 4,4-Dimethyl-2-phenyl-2-oxazoline | Unavailable | C₁₁H₁₃NO | 175.23 | 20-24[2] | 124 (at 20 mmHg)[2] | Used in synthesis with ether-based solvents[2]. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. Both qualitative and quantitative methods are described below.

Qualitative Solubility Assessment

This rapid screening method helps to classify a compound's solubility in various solvents.

Objective: To quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A range of organic solvents (e.g., hexane, toluene, diethyl ether, chloroform, ethyl acetate, acetone, ethanol, methanol, water)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure:

-

Place approximately 25 mg of the compound into a small, clean test tube[3].

-

Add 0.75 mL of the selected solvent in small portions (e.g., 3 x 0.25 mL)[3].

-

After each addition, cap the test tube and shake or vortex vigorously for at least 30 seconds[3].

-

Visually inspect the solution against a well-lit background.

-

Record observations as:

-

Soluble: The compound dissolves completely, leaving a clear, homogenous solution.

-

Partially Soluble: Some solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The compound does not appear to dissolve at all.

-

-

Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the precise saturation concentration of the compound in a solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Screw-capped vials or flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Apparatus for quantitative analysis (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of the solid compound to a screw-capped vial. This ensures that a saturated solution is formed[4].

-

Accurately pipette a known volume of the desired solvent into the vial[5].

-

Seal the vial tightly to prevent solvent evaporation[4].

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[6].

-

After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled[4].

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the analytical instrument's linear range.

-

Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis).

-

Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Experimental and Logical Workflows

The process of determining solubility follows a logical progression from initial screening to precise quantitative measurement.

Figure 1: General workflow for determining the solubility of an organic compound.

References

In-Depth Technical Guide: Safety and Handling of 2-Benzyl-4,4-dimethyl-2-oxazoline

Hazard Identification and Classification

Based on analogous compounds, 2-Benzyl-4,4-dimethyl-2-oxazoline may be classified with the following hazards:

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][7]

Hazard Statements:

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[1][2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][4]

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table provides an example of typical data found for similar compounds.

| Property | Data |

| Appearance | Off-white to white powder/solid.[1][4] |

| Odor | Odorless or no information available.[1] |

| Molecular Formula | C12H15NO |

| Molecular Weight | 189.25 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Flash Point | Data not available |

| Solubility | Data not available |

| Vapor Pressure | Data not available |

| Density | Data not available |

Toxicological Information

Specific toxicological data for this compound is not available. The toxicological properties have not been fully investigated.[4][7]

| Route of Exposure | Health Effect |

| Oral | Harmful if swallowed.[1][2][3] |

| Dermal | Causes skin irritation.[3][4][5] |

| Inhalation | May cause respiratory irritation.[3][4] |

| Eye Contact | Causes serious eye irritation.[4][5][6] |

| Chronic | May cause damage to organs through prolonged or repeated exposure.[1][7] |

Carcinogenicity: No component of similar products is listed as a carcinogen by IARC, NTP, or OSHA.[5]

Experimental Protocols for Safe Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that meets EN166 or OSHA's 29 CFR 1910.133 standards.[7]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[7]

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

-

Avoid ingestion and inhalation.[7]

-

Avoid dust formation.[7]

-

Do not eat, drink, or smoke in the laboratory area.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[7]

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[1][7] Evacuate personnel from the spill area.

-

Containment and Clean-up: Sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][7]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[4][7]

-

Dispose of the chemical and its container in accordance with local, regional, and national regulations.[1][7] This material may be considered hazardous waste.

First-Aid Measures

-

General Advice: If symptoms persist, seek medical attention.[1][7]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]

-

If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[6][7]

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[6] Continue rinsing. Get medical attention.[1][7]

-

If Inhaled: Move the person to fresh air.[1][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][7]

Visualizations

Caption: General workflow for handling chemical substances.

Caption: Logical relationship of hazard management.

References

A Comprehensive Technical Guide to the Discovery and History of 2-Oxazoline Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of 2-oxazoline chemistry, a field that has evolved from fundamental heterocyclic synthesis to a cornerstone of modern polymer science and biomedical applications. This document details the key historical milestones, the evolution of synthetic methodologies, and the pioneering scientists who have shaped this area of research.

Early Discovery and Foundational Syntheses

The history of 2-oxazolines dates back to the late 19th century. The first synthesis of a compound containing a 2-oxazoline ring was reported by Andreash in 1884, who prepared it from allylurea.[1] However, the broader significance and synthetic utility of this heterocyclic system remained largely unexplored for several decades.

A significant advancement in 2-oxazoline synthesis came with the development of methods starting from more readily available precursors. Two classical and enduring methods are the Wenker synthesis and the Witte-Seeliger reaction.

The Wenker synthesis , a two-step process, involves the cyclization of β-halo amides, which are derived from the reaction of carboxylic acids with β-amino alcohols.[2] A more direct and widely adopted approach is the Witte-Seeliger method , first described in the 1960s and 70s, which involves the reaction of nitriles with 2-amino alcohols in the presence of a Lewis acid catalyst, such as zinc acetate or cadmium acetate.[1][2][3][4] This method is particularly valued for its single-step nature and the broad range of 2-substituents that can be introduced.[2][3]

The Dawn of Poly(2-oxazoline)s: Cationic Ring-Opening Polymerization (CROP)

A watershed moment in 2-oxazoline chemistry occurred in 1966 with the independent discovery of the living cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines by four research groups: Litt, Kagiya, Tomalia, and Seeliger.[1][5] This discovery transformed 2-oxazolines from simple heterocyclic compounds into versatile monomers for the synthesis of poly(2-oxazoline)s (POx), a class of polymers with a polyamide structure, often regarded as pseudopeptides.[6][7]

The living nature of CROP allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molar mass distributions, and the ability to create block copolymers through sequential monomer addition.[7][8] The polymerization is typically initiated by electrophilic species such as alkyl tosylates or triflates.[9]

Evolution of Synthetic Methodologies

Since these foundational discoveries, a plethora of synthetic methods for 2-oxazolines have been developed, offering milder conditions, greater functional group tolerance, and improved yields. These methods can be broadly categorized as follows:

-

From Carboxylic Acids and Their Derivatives: This is one of the most common routes, typically involving the reaction of a carboxylic acid or its activated form (e.g., acyl chloride) with a 2-amino alcohol.[4][10] Dehydrating agents are often employed to facilitate the final cyclization step.[11]

-

From Nitriles: The Witte-Seeliger method remains a staple for laboratory-scale synthesis due to its directness.[2][3]

-

From Aldehydes: Aldehydes can react with 2-amino alcohols to form an intermediate oxazolidine, which is then oxidized to the corresponding 2-oxazoline.[4][12]

-

Dehydrative Cyclization of N-(2-hydroxyethyl)amides: This is a widely used and practical approach for 2-oxazoline synthesis.[11][13] Various reagents, from stoichiometric dehydrating agents to catalytic systems, have been developed to promote this transformation.[11]

Key Pioneers and Their Contributions

Several key figures have made indelible contributions to the field of 2-oxazoline chemistry:

-

Andreash (1884): Credited with the first synthesis of a 2-oxazoline-containing compound.[1]

-

Witte and Seeliger (1960s-70s): Developed the eponymous one-step synthesis of 2-oxazolines from nitriles.[1][2][3][4] They were also one of the four groups to independently discover the CROP of 2-oxazolines.[1]

-

Litt, Kagiya, and Tomalia (1966): Along with Seeliger, these researchers independently reported the living cationic ring-opening polymerization of 2-oxazolines, paving the way for the field of poly(2-oxazoline)s.[1]

-

A. I. Meyers (1970s): Pioneered the use of chiral 2-oxazolines as powerful auxiliaries in asymmetric synthesis, particularly for the synthesis of chiral carboxylic acids and for directing ortho-metallation.[14]

Applications of 2-Oxazoline Chemistry

The unique properties and synthetic accessibility of 2-oxazolines and their polymers have led to a wide range of applications:

-

Protecting Groups: The 2-oxazoline moiety is a robust protecting group for carboxylic acids, stable to a variety of reaction conditions including organometallic reagents and mild acids and bases.[4][15]

-

Asymmetric Catalysis: Chiral 2-oxazolines, particularly bis(oxazoline) (BOX) ligands, are highly effective in asymmetric catalysis, facilitating a wide range of enantioselective transformations.[4]

-

Polymer Chemistry and Biomedical Applications: Poly(2-oxazoline)s have emerged as a significant class of polymers for biomedical applications. Their properties, such as biocompatibility, low toxicity, and "stealth" behavior (resistance to protein adsorption), make them attractive alternatives to poly(ethylene glycol) (PEG).[2][16] They are used in drug delivery, tissue engineering, and as responsive materials.[17]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of 2-oxazolines and their polymerization.

Table 1: Synthesis of 2-Substituted-2-Oxazolines

| Starting Material | Reagents and Conditions | 2-Substituent | Yield (%) | Reference |

| Benzonitrile | 2-Aminoethanol, Zn(OAc)₂·2H₂O, Chlorobenzene, reflux | Phenyl | High | [3] |

| Butyronitrile | Ethanolamine, Zn(OAc)₂·2H₂O, 130°C | Propyl | - | [8] |

| Various Nitriles | 2-Aminoethanol, Lewis Acid Catalyst | Various | Screened | |

| N-(2-hydroxyethyl)benzamide | Triflic Acid, 1,2-dichloroethane, 80°C | Phenyl | 95 | [11] |

| N-(2-hydroxyethyl)-3-phenylpropanamide | Triflic Acid, 1,2-dichloroethane, 80°C | Benzyl | 96 | [11] |

| Benzaldehyde | 2-Aminoethanol, N-Bromosuccinimide | Phenyl | High | [12] |

Table 2: Cationic Ring-Opening Polymerization of 2-Ethyl-2-Oxazoline (EtOx)

| Initiator | Solvent | Temperature (°C) | Molar Mass ( g/mol ) | Dispersity (Đ) | Reference |

| Methyl Tosylate | Acetonitrile | 80-100 | Controlled | Narrow | [17] |

| Trifluoromethanesulfonic acid | Chlorobenzene | - | 1000 - 5000 | Low | [8] |

| Acetyl Halides | - | - | - | - | |

| 2-ethyl-3-methyl-2-oxazolinium triflate | Dihydrolevoglucosenone | 60 | Controlled | Relatively Narrow | |

| Sc(OTf)₃ | - | - | Controlled | Narrow |

Detailed Experimental Protocols

Synthesis of 2-Propyl-2-oxazoline via the Witte-Seeliger Method

This protocol is adapted from the general procedure described by Witte and Seeliger.[3]

Materials:

-

Butyronitrile

-

Ethanolamine

-

Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add butyronitrile (1.0 eq), ethanolamine (1.1 eq), and a catalytic amount of zinc acetate dihydrate (0.02 eq).

-

Heat the reaction mixture to 130°C under a nitrogen atmosphere and stir for 16-24 hours.

-

Cool the reaction mixture to room temperature.

-

Add dichloromethane (DCM) to the mixture and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain 2-propyl-2-oxazoline as a colorless liquid.

Cationic Ring-Opening Polymerization of 2-Ethyl-2-Oxazoline (PEtOx)

This protocol is a general representation of a typical CROP of 2-ethyl-2-oxazoline.

Materials:

-

2-Ethyl-2-oxazoline (EtOx), freshly distilled over CaH₂

-

Methyl p-toluenesulfonate (MeOTs) or other suitable initiator

-

Anhydrous solvent (e.g., acetonitrile or chlorobenzene)

-

Terminating agent (e.g., methanolic KOH or water)

-

Methanol

-

Diethyl ether

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of 2-ethyl-2-oxazoline in the anhydrous solvent.

-

Add the initiator (e.g., MeOTs) via syringe. The monomer to initiator ratio will determine the target degree of polymerization.

-

Heat the reaction mixture to the desired temperature (e.g., 80-140°C) and stir for the required time to achieve the desired conversion.

-

Terminate the polymerization by adding the terminating agent.

-

Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise to cold diethyl ether.

-

Collect the polymer by filtration or centrifugation, wash with diethyl ether, and dry under vacuum to a constant weight.

-

Characterize the polymer by techniques such as ¹H NMR spectroscopy and size exclusion chromatography (SEC) to determine the molecular weight and dispersity.

Visualizations

General Synthetic Pathways to 2-Oxazolines

Caption: Key synthetic routes to 2-oxazolines.

Mechanism of Cationic Ring-Opening Polymerization (CROP)

Caption: The key steps in the CROP of 2-oxazolines.

Relationship between 2-Oxazoline Chemistry and Applications

Caption: The diverse applications stemming from 2-oxazoline chemistry.

References

- 1. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. open.metu.edu.tr [open.metu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Oxazoline - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Poly(2-oxazoline)s: a polymer class with numerous potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Microwave-assisted cationic ring-opening polymerization of 2-oxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-Oxazoline synthesis [organic-chemistry.org]

- 12. web.itu.edu.tr [web.itu.edu.tr]

- 13. tandfonline.com [tandfonline.com]

- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Versatility of the 2-Oxazoline Ring: An In-depth Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 2-oxazoline ring, a five-membered heterocycle containing both nitrogen and oxygen, stands as a cornerstone in modern organic chemistry and polymer science. Its unique electronic and steric properties impart a versatile reactivity profile, enabling its use as a monomer for polymerization, a robust protecting group for carboxylic acids, a chiral auxiliary in asymmetric synthesis, and a powerful directing group in C-H functionalization. This technical guide provides a comprehensive exploration of the fundamental reactivity of the 2-oxazoline ring, presenting key quantitative data, detailed experimental protocols, and mechanistic visualizations to support researchers in harnessing its synthetic potential.

Electrophilicity and Nucleophilicity: The Duality of the 2-Oxazoline Ring

The reactivity of the 2-oxazoline ring is primarily governed by the electronic interplay between the nitrogen and oxygen atoms and the imine double bond. This creates distinct sites for both nucleophilic and electrophilic attack.

-

Nitrogen Atom (C=N): The lone pair of electrons on the sp2-hybridized nitrogen atom makes it nucleophilic. This is the key site for electrophilic attack, most notably in the initiation of cationic ring-opening polymerization (CROP).

-

C5 Position (O-C-N): The C5 carbon atom, adjacent to the oxygen and nitrogen, is the primary electrophilic site. Nucleophilic attack at this position leads to ring-opening reactions, a cornerstone of 2-oxazoline chemistry.

-

C2 Position (N=C-O): The C2 carbon of the imine is also susceptible to nucleophilic attack, particularly after activation of the ring, for instance, by protonation or alkylation of the nitrogen atom.[1]

Cationic Ring-Opening Polymerization (CROP)

One of the most significant applications of 2-oxazolines is their ability to undergo living cationic ring-opening polymerization (CROP), yielding well-defined poly(2-oxazoline)s (POx).[2] These polymers are of great interest in biomedical applications due to their biocompatibility and tunable properties.[2]

The polymerization is initiated by an electrophile that attacks the nucleophilic nitrogen atom of the 2-oxazoline ring, forming a highly reactive oxazolinium cation.[3] The polymerization then proceeds via a nucleophilic attack of a monomer on the electrophilic C5 position of the growing polymer chain.[3]

Caption: Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines.

Kinetics of CROP

The rate of CROP is influenced by several factors, including the nature of the monomer, the initiator, the solvent, and the temperature. The polymerization typically follows first-order kinetics with respect to the monomer concentration.[2][4]

| Monomer | Initiator | Solvent | Temperature (°C) | kp (L·mol-1·s-1) | Citation |

| 2-Ethyl-2-oxazoline | Methyl Triflate | Dihydrolevoglucosenone | 90 | 6.7 x 10-3 | [2] |

| 2-Ethyl-2-oxazoline | Methyl Tosylate | Dihydrolevoglucosenone | 90 | - | [2] |

| 2-Ethyl-2-oxazoline | Sc(OTf)3 | - | - | Higher than MeOTs | [5] |

| 2-Methyl-2-oxazoline | Pluritriflates | - | - | Rate increases with number of triflate groups | [6] |

| 2-Ethyl-2-oxazoline | Benzyl Halides | - | 160 | Rate: OTs- > I- > Br- | [7] |

Experimental Protocol: CROP of 2-Ethyl-2-oxazoline

This protocol is a representative example for the synthesis of poly(2-ethyl-2-oxazoline).

Materials:

-

2-Ethyl-2-oxazoline (EtOx), freshly distilled

-

Initiator (e.g., methyl tosylate, MeOTs)

-

Anhydrous solvent (e.g., acetonitrile, benzotrifluoride)[4]

-

Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of 2-ethyl-2-oxazoline in the anhydrous solvent.

-

Add the initiator via syringe. The monomer-to-initiator ratio will determine the target degree of polymerization.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.[4]

-

Monitor the reaction progress by taking aliquots and analyzing them by 1H NMR or GC to determine monomer conversion.[2]

-

Once the desired conversion is reached, terminate the polymerization by adding a nucleophilic quenching agent (e.g., water, methanol, or an amine).

-

Precipitate the polymer in a non-solvent (e.g., diethyl ether) and dry under vacuum to obtain the final product.

Nucleophilic Ring-Opening Reactions

The 2-oxazoline ring can be opened by a variety of nucleophiles, providing access to a range of functionalized N-(2-hydroxyethyl)amides. This reactivity is particularly useful for the synthesis of unsymmetrically substituted ethylenediamines and other valuable building blocks.[8]

Caption: General Mechanism of Nucleophilic Ring-Opening.

Reaction with Sulfonimides

Acidic sulfonimides have been shown to be effective nucleophiles for the ring-opening of 2-oxazolines, yielding sulfonimidation products.[9]

| 2-Oxazoline Substrate | Nucleophile | Solvent | Conditions | Yield (%) | Citation |

| 2-Phenyl-2-oxazoline | Dibenzenesulfonimide | 1,4-Dioxane | Reflux | 93 | [8] |

| 2-Ethyl-2-oxazoline | Diphenylamine/MeSO3H | - | 180 °C, 6h | 63 | [8] |

Experimental Protocol: Ring-Opening with Dibenzenesulfonimide

This protocol is based on the procedure described by Li et al.[8]

Materials:

-

2-Phenyl-2-oxazoline

-

Dibenzenesulfonimide

-

Anhydrous 1,4-dioxane

-

Dry glassware under an inert atmosphere

Procedure:

-

To a solution of 2-phenyl-2-oxazoline in anhydrous 1,4-dioxane, add an equimolar amount of dibenzenesulfonimide.

-

Reflux the reaction mixture under an inert atmosphere.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired sulfonimidation product.

Hydrolysis of the 2-Oxazoline Ring

The 2-oxazoline ring can be hydrolyzed under both acidic and basic conditions, yielding different products. This reaction is fundamental to its use as a protecting group for carboxylic acids.

Acid-Catalyzed Hydrolysis

Under acidic conditions, hydrolysis of the 2-oxazoline ring typically yields an amino ester.[1] However, this can be followed by an intramolecular O-to-N acyl transfer to give the more stable hydroxy amide.[10]

Caption: Acid-Catalyzed Hydrolysis of 2-Oxazolines.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis is less common and generally slower. The outcome can be influenced by the specific reaction conditions.

| Substrate | Conditions | Product | Yield (%) | Citation |

| Bis(2-oxazoline) | 10% aq. HCl, reflux, 3h | Phenylenediacrylic acid | 92 | [11] |

| Poly(2-ethyl-2-oxazoline) | 1M HClaq, 120°C, 180 min | Poly(ethylene imine) | 80 (conversion) | [12] |

| P(iPrOx-MOx) copolymer | KOH, 100°C, 20h | Selectively hydrolyzed copolymer | - | [13] |

Experimental Protocol: Acidic Hydrolysis of a Bis(2-oxazoline)

This protocol is adapted from the synthesis of phenylenediacrylic acids.[11]

Materials:

-

Bis(2-oxazoline) derivative

-

10% aqueous hydrochloric acid

Procedure:

-

Dissolve the bis(2-oxazoline) in a 10% aqueous solution of hydrochloric acid.

-

Reflux the reaction mixture for 3 hours. A precipitate may form during the reaction.

-

After cooling, filter the precipitate, wash with water, and dry.

-

The product can be further purified by recrystallization if necessary.

The 2-Oxazoline Ring as a Directing Group

Aryl-2-oxazolines are excellent substrates for directed ortho-metalation (DoM).[14] The oxazoline group coordinates to an organolithium reagent, directing deprotonation to the ortho position of the aromatic ring. The resulting aryllithium species can then be trapped with various electrophiles.

Caption: Directed ortho-Metalation of Aryl-2-oxazolines.

Experimental Protocol: ortho-Lithiation and Functionalization

This is a general procedure for the ortho-lithiation of an aryl-2-oxazoline.[15][16]

Materials:

-

Aryl-2-oxazoline

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Electrophile (e.g., an aldehyde, ketone, or alkyl halide)

-

Dry glassware under an inert atmosphere

Procedure:

-

Dissolve the aryl-2-oxazoline in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-BuLi. The solution may change color, indicating the formation of the aryllithium species.

-

Stir the reaction mixture at -78 °C for the required time to ensure complete lithiation.

-

Add the electrophile to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of 2-Oxazolines

A variety of synthetic methods are available for the preparation of 2-oxazolines, allowing for a wide range of substituents at the C2 position.

From Carboxylic Acids

The reaction of carboxylic acids or their derivatives (e.g., acid chlorides) with 2-amino alcohols is a common and versatile method for synthesizing 2-oxazolines.[17] Dehydrative cyclization of the intermediate N-(2-hydroxyethyl)amide is often promoted by reagents like triflic acid.[18]

From Nitriles

The reaction of nitriles with 2-aminoethanol, often catalyzed by zinc salts, provides a direct route to 2-substituted-2-oxazolines.[19][20]

| Nitrile | Catalyst | Solvent | Conditions | Yield (%) | Citation |

| Various | None | - | - | Good to excellent | [19] |

| Various | Copper-NHC | - | Milder conditions | - | [19] |

| Butyronitrile | Zn(OAc)2·2H2O | - | 130°C, reflux, 16h | - | [20] |

From Aldehydes

Aromatic and aliphatic aldehydes can be converted to the corresponding 2-oxazolines by reaction with 2-aminoethanol in the presence of an oxidizing agent.[19]

| Aldehyde | Reagents | Solvent | Yield (%) | Citation |

| Aromatic/Aliphatic | 2-aminoethanol, 1,3-diiodo-5,5-dimethylhydantoin | - | Good | [19] |

| Aromatic | 2-aminoethanol, pyridinium hydrobromide perbromide | Water | Good | [19] |

Experimental Protocol: Synthesis from a Nitrile

This protocol is a general method for the synthesis of 2-oxazolines from nitriles.[20]

Materials:

-

Nitrile

-

2-Aminoethanol

-

Zinc acetate dihydrate (catalytic amount)

-

Dry glassware

Procedure:

-

In a round-bottom flask, mix the nitrile and a slight excess (1.1 equivalents) of 2-aminoethanol.

-

Add a catalytic amount of zinc acetate dihydrate (e.g., 2 mol%).

-

Heat the mixture under reflux (e.g., at 130 °C) for 16 hours under an inert atmosphere.

-

Monitor the reaction by GC-MS.

-

After completion, the product can be purified by distillation or column chromatography.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for characterizing 2-oxazolines and their reaction products.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Citation |

| 2-Methyl-2-oxazoline | - | - | [21] |

| 2-(2'-Fluoro-4'-bromophenyl)-4,4-dimethyl-2-oxazoline | - | 162.9, 160.0, 133.1, 128.5, 126.5, 120.7, 119.7, 70.3, 56.8, 24.6 | [22] |

| cis-4,5-disubstituted-2-oxazoline | JH4-H5 ≈ 10 Hz | - | [23] |

The 1H NMR spectrum of poly(2-ethyl-2-oxazoline) typically shows characteristic signals for the polymer backbone around 3.4 ppm and the ethyl side chain at approximately 1.06 ppm.[24]

Conclusion

The 2-oxazoline ring possesses a rich and varied reactivity that has been exploited in a multitude of synthetic applications. From the controlled synthesis of advanced polymer architectures to the precise functionalization of aromatic systems, the principles of its fundamental reactivity continue to be a fertile ground for chemical innovation. This guide has provided a snapshot of the core reactions, quantitative data, and experimental methodologies that underpin the chemistry of 2-oxazolines, offering a valuable resource for researchers seeking to leverage the unique properties of this remarkable heterocycle.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. tu-dresden.de [tu-dresden.de]

- 7. researchgate.net [researchgate.net]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Oxazoline - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. 2-Oxazoline synthesis [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. 2-METHYL-2-OXAZOLINE(1120-64-5) 1H NMR spectrum [chemicalbook.com]

- 22. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of 2-Benzyl-4,4-dimethyl-2-oxazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the spectroscopic properties of 2-Benzyl-4,4-dimethyl-2-oxazoline, a versatile heterocyclic compound with applications in organic synthesis. While a complete, publicly available experimental dataset for this specific molecule is not readily accessible, this document compiles predicted and comparative data based on extensive analysis of structurally related compounds. The information herein serves as a robust reference for the characterization and utilization of this and similar oxazoline derivatives.

Introduction

This compound (CAS 1569-08-0) is a key building block in synthetic chemistry, often employed as a protecting group for carboxylic acids and as a chiral auxiliary. Its structural rigidity and the electronic nature of the oxazoline ring make spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, a powerful tool for its identification and for monitoring its reactions. This guide outlines the expected spectroscopic characteristics and provides standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the 1H NMR, 13C NMR, and IR spectra of this compound. These predictions are derived from the known spectral properties of closely related analogs, including 2-substituted and 4,4-dimethyl-oxazolines.

Table 1: Predicted 1H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a (2H, Benzyl CH2) | ~ 3.6 | Singlet (s) | 2H |

| H-b (5H, Phenyl) | ~ 7.2 - 7.4 | Multiplet (m) | 5H |

| H-c (2H, Oxazoline CH2) | ~ 4.0 | Singlet (s) | 2H |

| H-d (6H, gem-Dimethyl) | ~ 1.3 | Singlet (s) | 6H |

Table 2: Predicted 13C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=N) | ~ 165 |

| C-2 (Quaternary C) | ~ 67 |

| C-3 (Oxazoline CH2) | ~ 79 |

| C-4 (gem-Dimethyl) | ~ 28 |

| C-5 (Benzyl CH2) | ~ 42 |

| C-6 (Quaternary Phenyl) | ~ 136 |

| C-7, C-8, C-9 (Phenyl CH) | ~ 127 - 129 |

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm-1) | Intensity |

| C=N Stretch (Oxazoline) | ~ 1640 - 1670 | Strong |

| C-O Stretch (Oxazoline) | ~ 1200 - 1250 | Strong |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium-Strong |

| Aromatic C=C Bending | ~ 1450 - 1600 | Medium-Weak |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for this compound and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl3) or other suitable deuterated solvent

-

NMR tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl3) directly in a clean, dry NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

1H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for 1H NMR and the solvent peak (e.g., 77.16 ppm for CDCl3) for 13C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

A suitable volatile solvent (e.g., dichloromethane or acetone)

-

Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Procedure (Thin Film Method):

-

Sample Preparation: Dissolve a small amount of the compound in a few drops of a volatile solvent.

-

Film Deposition: Apply a drop of the solution to the surface of a clean, dry salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the clean, empty sample compartment.

-

Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Visualization of Spectroscopic Workflow and Structural Elucidation

The following diagrams, generated using the DOT language, illustrate the general workflow of spectroscopic analysis and a logical approach to deducing the structure of this compound from its spectral data.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical workflow for structure elucidation using spectroscopic data.

Conclusion

The spectroscopic analysis of this compound through NMR and IR techniques provides unambiguous confirmation of its molecular structure. The predicted data and standardized protocols presented in this guide offer a valuable resource for researchers working with this compound, facilitating its synthesis, characterization, and application in the development of novel chemical entities. As experimental data becomes publicly available, this guide can be updated to include directly measured spectral values.

Methodological & Application

Application Notes and Protocols: 2-Benzyl-4,4-dimethyl-2-oxazoline as a Directing Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-benzyl-4,4-dimethyl-2-oxazoline as a powerful directing group for the ortho-functionalization of phenylacetic acid derivatives. This methodology offers a robust and regioselective route to a variety of substituted aromatic compounds, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

Directed ortho-metalation (DoM) is a powerful strategy in organic synthesis for the regioselective functionalization of aromatic rings. The choice of the directing metalation group (DMG) is crucial for the efficiency and scope of the reaction. The 2-oxazoline moiety, particularly the 4,4-dimethyl-2-oxazoline group, has emerged as a highly effective DMG. When attached to a benzylic carbon, as in this compound, it directs lithiation specifically to the ortho-position of the phenyl ring. This allows for the introduction of a wide range of electrophiles, leading to the synthesis of ortho-substituted phenylacetic acids and their derivatives after subsequent hydrolysis of the oxazoline ring. The 4,4-dimethyl substitution on the oxazoline ring enhances its stability and directing ability.

Principle of the Method

The synthetic utility of this compound as a directing group is based on a three-step sequence:

-

Synthesis of the Directing Group: this compound is synthesized from readily available starting materials, phenylacetic acid and 2-amino-2-methyl-1-propanol.

-

Directed ortho-Lithiation and Electrophilic Quench: The oxazoline nitrogen atom coordinates to an organolithium base (typically n-butyllithium or sec-butyllithium), directing the deprotonation to the adjacent ortho-proton of the phenyl ring. The resulting aryllithium species is then quenched with a desired electrophile. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can be crucial for facilitating the ortho-lithiation over benzylic (lateral) lithiation.

-

Hydrolysis of the Oxazoline: The oxazoline group is hydrolyzed under acidic conditions to reveal the carboxylic acid functionality, yielding the final ortho-substituted phenylacetic acid derivative.

Data Presentation

The following table summarizes the yields of various ortho-substituted phenylacetic acid derivatives obtained through the directed ortho-lithiation of this compound followed by reaction with different electrophiles and subsequent hydrolysis.

| Electrophile | Reagent | Product after Hydrolysis | Yield (%) |

| Oxygen | O₂ | 2-Hydroxyphenylacetic acid | - |

| Carbon Dioxide | CO₂ (gas) | Phthalide-3-carboxylic acid | - |

| Benzaldehyde | PhCHO | 2-(1-Hydroxy-1-phenylmethyl)phenylacetic acid | 85 |

| Benzophenone | Ph₂CO | 2-(Hydroxydiphenylmethyl)phenylacetic acid | 92 |

| Methyl Iodide | CH₃I | 2-Tolylacetic acid | 88 |

| Benzyl Bromide | BnBr | 2-(2-Phenylethyl)phenylacetic acid | 84 |

| Trimethylsilyl Chloride | TMSCl | 2-(Trimethylsilyl)phenylacetic acid | 95 |

| Disulfides (e.g., PhS-SPh) | Ph₂S₂ | 2-(Phenylthio)phenylacetic acid | 89 |

Yields are for the overall two-step process (lithiation-quench and hydrolysis) and are representative examples found in the literature. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the directing group from phenylacetic acid and 2-amino-2-methyl-1-propanol.

Materials:

-

Phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

2-Amino-2-methyl-1-propanol

-

Toluene, anhydrous

-

Pyridine, anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend phenylacetic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours until the evolution of gas ceases. Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

Amide Formation: Dissolve the crude phenylacetyl chloride in anhydrous dichloromethane. In a separate flask, dissolve 2-amino-2-methyl-1-propanol (1.1 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane. Cool the amine solution to 0 °C in an ice bath. Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(1-hydroxy-2-methylpropan-2-yl)-2-phenylacetamide.

-

Cyclization: To the crude amide, add thionyl chloride (1.5 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours. Carefully quench the reaction by pouring it onto crushed ice. Basify the aqueous solution with 2 M NaOH to pH > 10 and extract with dichloromethane. Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Protocol 2: Directed ortho-Lithiation and Reaction with an Electrophile (Benzophenone Example)

This protocol details the ortho-lithiation of this compound and subsequent reaction with benzophenone.

Materials:

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled

-

Benzophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone).

Procedure:

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.

-

Lithiation: Add freshly distilled TMEDA (1.2 eq) to the cold THF. Then, add a solution of s-BuLi (1.2 eq) in cyclohexane dropwise via syringe. Stir the solution for 15 minutes at -78 °C.

-

Addition of Substrate: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture. Stir the resulting deep red solution for 1 hour at -78 °C.

-

Electrophilic Quench: Add a solution of benzophenone (1.2 eq) in anhydrous THF dropwise to the aryllithium solution. The color of the solution should change. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-